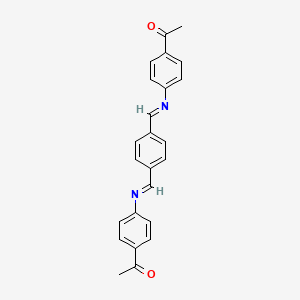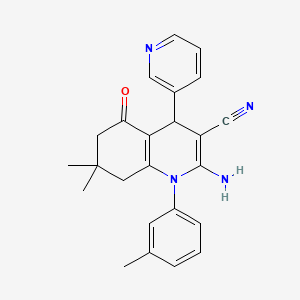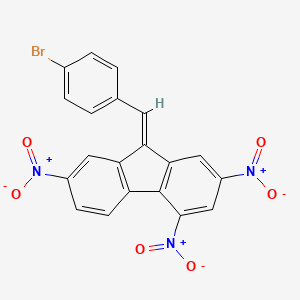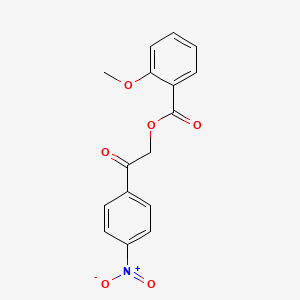
Benzene, 1,4-bis(4-acetylphenyliminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (-C=N-)
Preparation Methods
The synthesis of 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation reaction between an aldehyde and a primary amine. In this case, the compound can be synthesized by reacting 4-acetylbenzaldehyde with 4-aminobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid or hydrochloric acid to facilitate the formation of the imine bond .
Chemical Reactions Analysis
1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary amines.
Scientific Research Applications
1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can disrupt various biological processes, leading to antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE include other Schiff bases with different substituents on the aromatic rings. These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, Schiff bases derived from salicylaldehyde or benzaldehyde may have varying degrees of antimicrobial or anticancer activities .
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[[4-[(4-acetylphenyl)iminomethyl]phenyl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C24H20N2O2/c1-17(27)21-7-11-23(12-8-21)25-15-19-3-5-20(6-4-19)16-26-24-13-9-22(10-14-24)18(2)28/h3-16H,1-2H3 |
InChI Key |
USHFYDUSLVAZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![5-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11533819.png)
![(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533820.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)


![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)

![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11533882.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)


